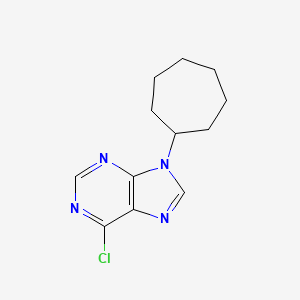

6-Chloro-9-cycloheptyl-9h-purine

Description

Overview of Purine (B94841) Heterocycles in Academic Chemical Research

Purines are aromatic heterocyclic compounds composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. numberanalytics.com This core structure is the foundation for adenine (B156593) and guanine, the essential building blocks of DNA and RNA. numberanalytics.comyoutube.com Beyond their role in genetics, purine derivatives are integral to cellular metabolism, signal transduction, and energy transfer. numberanalytics.com In academic research, the diverse biological functions of purines have made them a focal point for investigations into enzyme mechanisms, receptor interactions, and the development of therapeutic agents. nih.govresearchgate.net The systematic modification of the purine scaffold allows chemists to create a vast array of derivatives, each with unique properties and potential applications. nih.gov

Significance of N9-Substituted Purines in Mechanistic and Medicinal Chemistry Investigations

The nitrogen atom at the 9-position (N9) of the purine ring is a common site for substitution, leading to a class of compounds known as N9-substituted purines. This modification is particularly significant in medicinal chemistry as it can profoundly influence a molecule's biological activity. nih.govacs.org By attaching various chemical groups to the N9 position, researchers can alter the compound's size, shape, and polarity, thereby affecting its ability to bind to specific biological targets like enzymes and receptors. nih.govresearchgate.net This strategy has been instrumental in the development of a wide range of therapeutic agents, including antiviral and anticancer drugs. chemimpex.commedchemexpress.com The study of N9-substituted purines provides valuable insights into the structure-activity relationships that govern molecular recognition in biological systems. acs.orgresearchgate.net

Research Context of 6-Chloro-9-cycloheptyl-9H-purine as a Model Compound for Chemical Biology Studies

This compound is a synthetic purine derivative that features a chlorine atom at the 6-position and a cycloheptyl group attached to the N9 position. The presence of the chlorine atom at the 6-position makes the compound a versatile intermediate for the synthesis of other purine derivatives, as the chlorine can be readily displaced by various nucleophiles. medchemexpress.comprepchem.comgoogle.com The cycloheptyl group at the N9 position provides a bulky, lipophilic substituent that can influence the compound's interaction with biological macromolecules. researchgate.netresearchgate.net

This specific combination of substituents makes this compound a valuable model compound for a variety of chemical biology studies. Researchers can use it to investigate the steric and electronic requirements of purine-binding sites in enzymes and receptors. Furthermore, it serves as a starting point for the synthesis of libraries of related compounds, which can then be screened for specific biological activities. While detailed research findings on this specific compound are not extensively documented in publicly available literature, its structural features place it within a class of molecules actively explored for their therapeutic potential. chemimpex.comontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

6961-62-2 |

|---|---|

Molecular Formula |

C12H15ClN4 |

Molecular Weight |

250.73 g/mol |

IUPAC Name |

6-chloro-9-cycloheptylpurine |

InChI |

InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |

InChI Key |

LWLHORDRKKHLNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Cycloheptyl 9h Purine

Strategies for Purine (B94841) Core Construction and Diversification

The synthesis of 6-Chloro-9-cycloheptyl-9H-purine involves the strategic construction of the purine core followed by the introduction of the desired substituents at the N9 and C6 positions.

Regioselective N9-Alkylation Approaches with Cycloheptyl Moieties

The alkylation of purines can result in a mixture of N7 and N9 isomers, with the N9 isomer often being the thermodynamically more stable and desired product. nih.gov Achieving regioselectivity for the N9 position is a key challenge in the synthesis of 9-substituted purines.

Several methods have been developed for the N9-alkylation of purines. One common approach involves the reaction of a purine with an alkyl halide in the presence of a base. nih.gov For the synthesis of this compound, this would involve the reaction of 6-chloropurine (B14466) with a cycloheptyl halide, such as cycloheptyl bromide. The choice of base and reaction conditions can influence the N9/N7 regioselectivity. While direct alkylation can lead to mixtures, the use of specific bases and solvent systems can favor the formation of the N9-cycloheptyl product. For instance, the use of tetrabutylammonium hydroxide (B78521) has been shown to provide good results in the N9-alkylation of purines. ub.edu

Another powerful method for achieving N9-alkylation is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the coupling of an alcohol with a nucleophile, such as a purine, under mild conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). organic-chemistry.orgclockss.org In the context of synthesizing this compound, this would involve the reaction of 6-chloropurine with cycloheptanol. The Mitsunobu reaction is known for its high N9-selectivity in purine alkylation. datapdf.comresearchgate.net The reaction proceeds with an inversion of configuration at the alcohol's stereocenter, which is a key feature of this transformation. organic-chemistry.org

The table below summarizes the key aspects of these two primary methods for N9-alkylation.

| Alkylation Method | Reagents | Key Features |

| Direct Alkylation | 6-chloropurine, Cycloheptyl halide (e.g., bromide), Base (e.g., K2CO3, (Bu)4NOH) | Can produce a mixture of N7 and N9 isomers; regioselectivity is influenced by reaction conditions. nih.govub.eduresearchgate.net |

| Mitsunobu Reaction | 6-chloropurine, Cycloheptanol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Generally provides high N9-regioselectivity under mild conditions; proceeds with inversion of configuration at the alcohol. organic-chemistry.orgclockss.orgdatapdf.comresearchgate.netzju.edu.cn |

Introduction of the 6-Chloro Substituent in Purine Synthesis

The 6-chloro substituent is a versatile handle for further functionalization of the purine ring. It is typically introduced by treating a corresponding 6-hydroxypurine (hypoxanthine) derivative with a chlorinating agent. A common and effective method involves the use of phosphorus oxychloride (POCl3), often in the presence of a tertiary amine such as N,N-dimethylaniline, to facilitate the reaction. prepchem.compatsnap.com

Multi-Step Synthesis Pathways for Substituted Purines

The synthesis of this compound is inherently a multi-step process that begins with the construction of the purine ring system, followed by the sequential introduction of the chloro and cycloheptyl substituents.

A typical synthetic route would commence with a substituted pyrimidine (B1678525) derivative, which is then elaborated to form the fused imidazole (B134444) ring, thus constructing the purine core. nih.gov Following the formation of the purine ring, the key steps are:

Chlorination at the C6 position: Conversion of a 6-hydroxypurine precursor to the 6-chloro derivative using a chlorinating agent like phosphorus oxychloride. researchgate.net

N9-Alkylation: Introduction of the cycloheptyl group at the N9 position of the 6-chloropurine intermediate. This can be achieved through direct alkylation with a cycloheptyl halide or via the Mitsunobu reaction with cycloheptanol, with the latter generally offering better regioselectivity. nih.govclockss.org

Chemical Reactivity and Derivatization Studies of this compound

The presence of the chloro substituent at the C6 position of the purine ring makes this compound an excellent substrate for various chemical transformations, particularly nucleophilic aromatic substitution reactions.

Nucleophilic Substitution Reactions at the C6 Position of Purine

The C6 position of the purine ring in 6-chloropurines is electrophilic and susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the displacement of the chloro group with a wide range of nucleophiles, leading to the synthesis of diverse 6-substituted purine derivatives. This type of reaction is a cornerstone of purine chemistry, enabling the introduction of various functional groups. rsc.org

Common nucleophiles that can be employed in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of 6-aminopurine derivatives (adenine analogues).

Thiols: Thiolates can displace the chloride to form 6-thiopurine derivatives.

Alkoxides: Alkoxides react to yield 6-alkoxypurine derivatives.

Carbon nucleophiles: Certain carbanions can also participate in these substitution reactions, leading to the formation of C-C bonds at the C6 position. amanote.com

The table below provides examples of nucleophilic substitution reactions at the C6 position of 6-chloropurines.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH2 | 6-Aminopurine derivative |

| Thiol | R-SH | 6-Thiopurine derivative |

| Alkoxide | R-OH / Base | 6-Alkoxypurine derivative |

| Aryl groups | Activated aromatics | 6-Arylpurine derivative nih.gov |

These reactions significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide array of derivatives with potentially diverse biological activities.

Functionalization and Modification of the N9-Cycloheptyl Ring System

While the reactivity of the purine core is well-established, the functionalization of the N9-cycloheptyl ring offers another avenue for structural diversification. The saturated carbocyclic nature of the cycloheptyl ring presents a different set of challenges and opportunities for chemical modification compared to the aromatic purine core.

Methods for the functionalization of cycloalkanes often involve C-H activation strategies. nih.gov Recent advances in this area have enabled the direct introduction of functional groups onto saturated rings. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups onto the cycloheptyl ring. nih.gov

Another approach to modifying the cycloheptyl ring could involve radical-mediated reactions. The generation of a radical on the cycloheptyl ring would allow for the introduction of various functional groups through radical addition or substitution processes.

Furthermore, if the starting cycloheptanol used in a Mitsunobu synthesis contains other functional groups, these can be carried through the synthesis and further elaborated in the final product. The reactivity of cycloheptane-based β-ketoesters has also been explored for the synthesis of α-functionalized derivatives, which could be a potential route to introduce functionality onto the cycloheptyl moiety before its attachment to the purine core. scilit.combenthamscience.com

It is important to note that the development of methods for the selective functionalization of the N9-cycloheptyl ring in the presence of the reactive purine core would require careful optimization of reaction conditions to avoid competing reactions at the purine ring.

Transformations at Other Purine Ring Positions for Analog Generation

Beyond modifications at the C6 and N9 positions, the generation of diverse analogs of this compound involves chemical transformations at other reactive sites on the purine core. The C8 and, to a lesser extent, the C2 and N7 positions of the purine ring serve as key handles for introducing further structural diversity and modulating the physicochemical properties of the parent molecule. Methodologies for these transformations often focus on direct C-H activation, metal-catalyzed cross-coupling reactions, and regioselective alkylations.

Functionalization of the C8-Position

The C8 position of the purine ring is a primary site for derivatization due to its relative electron richness within the imidazole portion of the heterocycle. mdpi.com A prominent strategy for its functionalization is direct C-H activation.

One effective method for introducing a new substituent is the direct regioselective C-H cyanation of the purine core. This transformation can be achieved without a transition metal catalyst, proceeding through a sequence of triflic anhydride activation and subsequent nucleophilic substitution with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com While this specific reaction has been detailed for various N9-substituted 6-chloropurines, the principles are applicable to the 9-cycloheptyl analog. The reaction yields 8-cyano purine derivatives, which are valuable intermediates for further chemical manipulation. mdpi.com

The research findings for the C-H cyanation of several 6-chloro-9-substituted-9H-purines are summarized in the table below, illustrating the general applicability of the method.

| N9-Substituent | Product | Yield |

|---|---|---|

| Isopropyl | 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | 75% |

| Phenyl | 6-Chloro-9-phenyl-9H-purine-8-carbonitrile | 94% |

| p-Tolyl | 6-Chloro-9-(p-tolyl)-9H-purine-8-carbonitrile | 85% |

Another significant transformation at the C8 position involves the introduction of aryl or other carbon-based substituents. This is often accomplished through metal-promoted cross-coupling reactions or by building the purine ring from a substituted pyrimidine precursor. nih.govmdpi.com For instance, the synthesis of novel 6,8,9-trisubstituted purine analogs has been demonstrated starting from 4,6-dichloro-5-nitropyrimidine. In this multi-step synthesis, a substituent, such as a phenoxyphenyl group, is introduced at the C8 position during the cyclization of the imidazole ring. nih.gov This highlights a synthetic strategy where the C8-substituent is incorporated early in the synthesis before the final purine analog is formed.

Alkylation at the N7-Position

The N7 position of the purine ring offers another site for modification, although it is generally less nucleophilic than the N9 position. Regioselective alkylation at N7 represents a less explored but viable route for creating new analogs. nih.govacs.org Direct N7 regioselective tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄). acs.org This method allows for the preparation of N7-alkylated isomers, which are distinct from the more common N9-substituted analogs. nih.gov The stability of the introduced group at the N7 position is a critical consideration for subsequent reactions. acs.org While N7-substituted purine derivatives are less common, they represent a class of compounds with unique biological activity profiles. nih.gov

Structure Activity Relationship Sar and Structural Biology of 6 Chloro 9 Cycloheptyl 9h Purine Analogs

Impact of N9-Cycloheptyl Substitution on Biological Activity Profiles

The substituent at the N9 position of the purine (B94841) ring is a well-established determinant of biological activity and receptor selectivity. While direct studies on the 9-cycloheptyl group are not extensively documented, the impact of various N9-alkyl and N9-cycloalkyl groups provides significant insight. The alkylation of purines at the N9 position is a common strategy in medicinal chemistry to generate derivatives with diverse pharmacological profiles. nih.govnih.gov

The N9-cycloheptyl group is a large, flexible, and hydrophobic moiety. Its size and lipophilicity can significantly influence how the molecule fits into and interacts with a biological target's binding pocket. In the context of adenosine (B11128) receptors, for instance, the nature of the N9-substituent can modulate affinity and selectivity across different receptor subtypes (A1, A2A, A2B, A3). nih.gov For many protein kinases, a key target class for purine analogs, the N9 position extends into a solvent-exposed region of the ATP-binding site, where bulky hydrophobic groups can be accommodated and can enhance binding affinity. The selection of the N9-substituent is a critical step in the design of new 2,6,9-trisubstituted purine derivatives as potential inhibitors of kinases like Bcr-Abl and BTK. nih.gov

Studies on related N9-substituted purines indicate that large alkyl groups can be crucial for activity. For example, the synthesis of novel N9-substituted purines from polymer-supported α-amino acids has yielded compounds with dose-dependent anticancer activity. nih.gov The regioselectivity of N9 alkylation is a significant synthetic challenge, as N7-alkylation can also occur. Methodologies using β-cyclodextrin have been developed to favor the formation of the N9 isomer, highlighting the importance of this specific substitution pattern for desired biological outcomes. researchgate.net The cycloheptyl group, compared to smaller alkyl or cycloalkyl groups, offers a unique conformational profile that can be exploited to optimize interactions within a specific target's binding site.

Role of the C6-Chloro Group in Modulating Ligand-Target Interactions

The chlorine atom at the C6 position of the purine ring plays a dual role: it is a versatile synthetic handle and an active participant in ligand-target interactions. As a leaving group, the C6-chloro substituent is readily displaced by a wide range of nucleophiles (including amines, thiols, and alcohols), making 6-chloropurine (B14466) a foundational building block for creating large libraries of purine derivatives. nih.govnih.gov Modern synthetic methods, such as palladium-mediated cross-coupling and photoredox/nickel dual catalysis, further expand the diversity of substituents that can be introduced at this position. nih.govnih.govacs.org

Beyond its synthetic utility, the C6-chloro group directly influences biological activity. The electronegative and moderately polarizable nature of the chlorine atom allows it to participate in various non-covalent interactions within a protein binding site. nih.gov One of the most significant of these is halogen bonding, an attractive interaction between the electrophilic region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of certain amino acids. nih.govresearchgate.net These interactions can be critical for binding affinity and selectivity.

The importance of the 6-chloropurine moiety has been demonstrated in several preclinical studies. For example, a series of nucleoside analogs featuring this moiety exhibited promising antiviral activity against the SARS-coronavirus (SARS-CoV). nih.govnih.gov In these studies, the 6-chloropurine core was identified as a key pharmacophore potentially responsible for the observed biological effects. nih.gov The presence of the chlorine atom can also prevent metabolic degradation by enzymes like adenosine deaminase, which can enhance the bioavailability and therapeutic potential of the compound. mdpi.com

Systematic Structural Modifications and Their Effect on Preclinical Biological Response

Systematic structural modifications of the 6-chloro-9-cycloheptyl-9H-purine scaffold are essential for exploring and optimizing its biological activity. These modifications typically involve substitutions at the C2, C6, and C8 positions of the purine ring to probe the structure-activity relationship.

The C6-chloro group is the most common site for initial modification. As previously mentioned, its replacement with various functionalities can lead to compounds with a wide range of biological activities. For instance, introducing different aniline (B41778) derivatives at the C6 position of 2,6,9-trisubstituted purines has been explored to develop inhibitors for kinases involved in leukaemia. nih.gov

Modifications are not limited to the C6 position. The C2 and C8 positions are also important targets for derivatization. A direct C-H cyanation method has been developed to introduce a cyano group at the C8 position of 6-chloropurines, creating intermediates for further functionalization into amides, oxazolines, and other heterocycles. mdpi.com In studies on adenosine receptor antagonists, introducing alkynyl groups at the C8 position of 9-ethylpurine derivatives led to compounds with good affinity for the A3 receptor subtype. nih.gov

The following table summarizes the effects of systematic modifications on related purine analogs:

| Modification Site | Substituent Type | Resulting Biological Profile | Reference |

| C6 | Arylpiperidine | Potential anticancer activity | nih.gov |

| C6 | Amino acid amides | Resistance to adenosine deaminase, antiproliferative activity | mdpi.com |

| C8 | Bromo | Increased affinity for A2A and A2B adenosine receptors | nih.gov |

| C8 | Hexynyl | Good affinity at the A3 adenosine receptor | nih.gov |

| C2, C6, N9 | Various | Varied cytotoxic activity against different cancer cell lines | nih.gov |

| N9 | α-Amino acid motif | Mild, dose-dependent anticancer effects | nih.gov |

These findings underscore the importance of systematic structural modification in tuning the biological response of purine derivatives for specific therapeutic applications. nih.gov

Conformational Analysis and Molecular Geometry of this compound Derivatives

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its interaction with biological targets. The core of the molecule is the 6-chloropurine ring system. This bicyclic heteroaromatic structure is inherently planar. nih.gov The chlorine atom at C6 lies within this plane.

While specific X-ray crystallographic data for this compound is not publicly available, analysis of related structures provides valuable insights. For example, the structure of 6-chloropurine itself confirms the planarity of the purine core. researchgate.net The orientation of the cycloheptyl ring relative to the purine plane will be governed by the rotational freedom around the C-N bond connecting the two moieties. Steric hindrance between the hydrogens on the cycloheptyl ring and the purine ring will influence the preferred rotational conformers. This conformational preference, in turn, dictates the spatial presentation of the hydrophobic cycloheptyl group, which can be crucial for optimizing van der Waals interactions within a receptor's binding site.

Computational Chemistry Approaches to Elucidating SAR

Computational chemistry provides powerful tools for understanding and predicting the structure-activity relationships of purine derivatives. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are frequently employed to rationalize the biological data observed for series of analogs. nih.gov

Molecular docking simulations are used to predict the binding mode of ligands like this compound within the active site of a target protein. harvard.edu For example, docking studies of purine-based inhibitors into the ATP-binding site of various kinases have helped to explain how different substituents at the C2, C6, and N9 positions contribute to binding affinity and selectivity. nih.govnih.gov Such studies can visualize how the N9-cycloheptyl group might occupy a hydrophobic pocket and how the C6-chloro group could form specific halogen bonds or other interactions with the protein. nih.gov

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), correlate the biological activity of a set of molecules with their 3D properties (steric and electrostatic fields). For 2,6,9-trisubstituted purines, 3D-QSAR studies have successfully built models that can predict the cytotoxic activity of new analogs, guiding further synthetic efforts. nih.gov These models can generate contour maps that highlight regions where bulky or electron-withdrawing groups are likely to increase or decrease activity, providing a rational basis for designing more potent compounds. researchgate.net These computational approaches are indispensable for navigating the complex SAR of purine analogs and accelerating the discovery of new therapeutic agents.

Mechanistic Elucidation of 6 Chloro 9 Cycloheptyl 9h Purine in Biological Systems Preclinical Focus

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of a compound is dictated by its interactions with specific molecular targets. For purine (B94841) analogs, these targets are often enzymes involved in critical cellular processes. nih.gov The substitution at the N9 position of the purine ring with a cycloheptyl group is a key structural feature that influences its binding affinity and inhibitory profile.

Preclinical studies indicate that the primary mechanism of action for many 9-substituted purine analogs involves the inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in diseases like cancer.

Research into a series of 2,7,9-trisubstituted purin-8-ones has provided specific insights into the role of the N9-cycloalkyl substituent. imtm.cz In this study, increasing the size of the cycloalkyl group from cyclopentyl to cycloheptyl resulted in a slight improvement in the inhibitory potency against certain kinases, notably Cyclin-Dependent Kinase 4 (CDK4) and FMS-like Tyrosine Kinase 3 (FLT3). imtm.cz This suggests that the larger, more flexible cycloheptyl ring may achieve a more favorable conformation within the ATP-binding pocket of these enzymes. While these derivatives also had an oxo group at position 8, the findings highlight the contribution of the N9-cycloheptyl moiety to kinase binding. imtm.cz

In a related context, analogs with a 9-cyclopentyl group have been shown to be potent inhibitors of Src kinase. nih.gov Although this is not the cycloheptyl derivative, it reinforces the concept that 9-cycloalkylpurines are a promising scaffold for targeting protein kinases.

While some purine analogs are known to be potent inhibitors of enzymes like purine nucleoside phosphorylase (PNP), there is currently no specific preclinical data identifying PNP as a direct target for 6-Chloro-9-cycloheptyl-9H-purine. nih.govnih.gov The available evidence points more strongly towards kinase inhibition as a primary mechanism.

Table 1: Impact of N9-Cycloalkyl Substituent on Kinase Inhibition

| N9-Substituent | Target Kinases | Observed Effect on Potency | Reference |

|---|---|---|---|

| Cyclopentyl | CDK4, FLT3, Src | Potent inhibition observed. | imtm.cznih.gov |

| Cyclohexyl | CDK4, FLT3 | Potent inhibition confirmed. | imtm.cz |

| Cycloheptyl | CDK4, FLT3 | Slightly improved inhibitory activity compared to smaller cycloalkyl groups. | imtm.cz |

Based on current preclinical data, the primary targets of 6-chloro-9-cycloalkyl-purine analogs appear to be intracellular enzymes rather than cell-surface receptors. nih.govnih.gov The mechanism of action is consistent with competitive inhibition at the ATP-binding site of kinases, which disrupts downstream signaling cascades inside the cell. nih.gov There are no significant findings from ligand-binding assays that suggest this compound functions as a modulator of specific cell-surface receptors.

Cellular Pathway Perturbation Analysis (e.g., Cell Cycle Modulation, Apoptosis Induction)

The inhibition of key regulatory enzymes like CDKs by purine analogs leads to significant disruptions in cellular pathways, most notably those controlling cell division and survival.

Numerous studies on various 6-chloropurine (B14466) derivatives have demonstrated their capacity to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. researchgate.netnih.govmedchemexpress.com This is a common mechanism for the antitumor activity of this class of compounds. medchemexpress.com For instance, certain novel 6-chloropurine nucleosides have been shown to arrest the cell cycle in the G2/M phase, preventing cells from entering mitosis and ultimately leading to apoptosis. nih.gov

The inhibition of CDK4 by a 9-cycloheptyl purine derivative directly implicates the compound in cell cycle control. imtm.cz CDK4, in complex with cyclin D, is essential for the progression of cells from the G1 phase to the S phase of the cell cycle. nih.gov By inhibiting this kinase, the compound can prevent DNA replication and halt cell proliferation, which is a critical aspect of its anticancer potential. The induction of apoptosis is often a downstream consequence of such cell cycle disruption. nih.gov

Comparative Mechanistic Studies with Established Purine Analogs

Comparing the mechanism of this compound with other purine analogs helps to contextualize its activity and structural significance.

A direct comparison can be made with purine derivatives bearing different cycloalkyl groups at the N9 position. As noted, studies on a series of purin-8-ones showed that increasing the cycloalkyl ring size from cyclopentyl to cycloheptyl led to a modest increase in inhibitory potency against FLT3 and CDK4 kinases. imtm.cz This suggests that for certain kinase targets, the larger cycloheptyl group provides a structural advantage over smaller rings like cyclopentyl or cyclohexyl, likely by enabling more extensive or favorable interactions within the binding site. imtm.cz

When compared to clinically established purine analogs such as Cladribine (2-chloro-2'-deoxyadenosine), the mechanistic focus differs slightly. Cladribine and similar nucleoside analogs primarily exert their effects after being metabolized intracellularly into triphosphate forms, which are then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, and ultimately inducing apoptosis. nih.govmedchemexpress.com While this compound also induces apoptosis, its primary initiating mechanism, based on available data, appears to be the direct inhibition of protein kinase signaling pathways that regulate the cell cycle, rather than direct interference with DNA synthesis. imtm.cznih.gov This represents a different, more targeted, mode of action within the broader family of purine-based therapeutics.

Preclinical Pharmacological Evaluation and Efficacy Studies of 6 Chloro 9 Cycloheptyl 9h Purine

In Vitro Efficacy Assessments in Cell-Based Models

The initial stages of drug discovery often involve in vitro assays to determine a compound's biological activity at the cellular level. For 6-Chloro-9-cycloheptyl-9H-purine and its analogs, these studies have been crucial in identifying their potential as therapeutic agents.

Antiproliferative Activity in Specific Cancer Cell Lines

A significant area of investigation for purine (B94841) derivatives is their ability to inhibit the growth of cancer cells. While specific data for this compound is not extensively available in the provided search results, the broader class of 6-chloropurine (B14466) derivatives has demonstrated notable antiproliferative effects across various cancer cell lines.

For instance, novel 6-chloropurine nucleosides have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in tumor cells. researchgate.net One study highlighted that a β-D-mannopyranosyl-purine derivative exhibited superior cytotoxic activity with a GI50 of 1.5 µM, surpassing standard treatments like betulinic acid and tamoxifen. researchgate.net Another research effort synthesized a series of 6,9-disubstituted purine analogs and found that several compounds displayed promising cytotoxic activities with IC50 values ranging from 0.05 to 21.8 μM against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. researchgate.net

Furthermore, 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines have been identified as potent cytotoxic agents against MCF-7, HCT-116, A-375, and G-361 cancer cell lines, with single-digit micromolar IC50 values. nih.gov The antiproliferative activity of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives has also been demonstrated in human leukemia cells, where they induce apoptosis. mdpi.com

| Compound Class | Cell Line(s) | Activity | Reference |

| 6-Chloropurine Nucleosides | HeLa, HepG2, SW620, K562, MCF-7 | Moderate to significant antiproliferative effects, induction of apoptosis, G2/M cell cycle arrest. | researchgate.net |

| 6,9-Disubstituted Purine Analogs | Huh7, HCT116, MCF7 | Promising cytotoxic activities with IC50 values in the micromolar range. | researchgate.net |

| 2,6-Dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines | MCF-7, HCT-116, A-375, G-361 | Potent cytotoxic agents with single-digit micromolar IC50 values. | nih.gov |

| 6-Morpholino- and 6-Amino-9-sulfonylpurine Derivatives | Human Leukemia Cells | Induction of apoptosis. | mdpi.com |

Antimicrobial or Antiviral Activity in Preclinical Assays

In addition to anticancer properties, purine analogs are recognized for their potential as antimicrobial and antiviral agents. researchgate.net 6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine, a related compound, has been noted for its significant antiviral capabilities.

Studies on various 6-substituted 9-β-d-ribofuranosylpurine derivatives have revealed significant antiviral activity. For example, 6-hydroxylamino-RPcMP was found to be active against herpes simplex virus type 1, cytomegalovirus, and vaccinia virus. nih.gov The 6-thio-RPcMP derivative showed inhibitory effects on herpes simplex virus types 1 and 2, cytomegalovirus, vaccinia virus, and parainfluenza virus type 3. nih.gov Furthermore, the 6-methylthio derivative was active against several viruses, including herpes simplex, cytomegalovirus, vaccinia, and various rhinovirus types. nih.gov

A series of 6-anilino-9-benzyl-2-chloro-9H-purines were synthesized and demonstrated antirhinovirus activity, with some compounds showing good activity against four representative serotypes. nih.gov While direct antimicrobial data for this compound is limited in the provided results, the general class of 6-chloropurines has been explored for creating antibacterial materials. researchgate.net

| Compound/Derivative | Virus/Bacteria | Activity | Reference |

| 6-Hydroxylamino-RPcMP | Herpes simplex virus type 1, Cytomegalovirus, Vaccinia virus | Active | nih.gov |

| 6-Thio-RPcMP | Herpes simplex virus types 1 & 2, Cytomegalovirus, Vaccinia virus, Parainfluenza virus type 3 | Inhibitory | nih.gov |

| 6-Methylthio-RPcMP | Herpes simplex virus types 1 & 2, Cytomegalovirus, Vaccinia virus, Rhinovirus types 1A, 2, 8, 13 | Active | nih.gov |

| 6-Anilino-9-benzyl-2-chloro-9H-purines | Rhinovirus | Good activity against four representative serotypes | nih.gov |

| 6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine | Viruses | Substantial antiviral agent |

In Vivo Efficacy Demonstrations in Relevant Animal Models (Non-Human)

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. These in vivo studies provide insights into the compound's behavior in a complex biological system.

Proof-of-Concept Studies in Disease Models (e.g., Inflammation, Neurodegenerative)

The therapeutic potential of purine derivatives extends to inflammatory and neurodegenerative diseases. While specific in vivo studies for this compound were not detailed in the search results, related compounds have shown promise in animal models.

For instance, a novel 9-cinnamyl-9H-purine derivative demonstrated anti-inflammatory effects in an atopic dermatitis mouse model by reducing ear edema and inflammation. nih.gov This effect was linked to the inhibition of the TLR4/MyD88/NF-κB signaling pathway. nih.gov Preclinical studies using mouse models of Th1-, Th2-, and Th17-mediated inflammation have shown that certain commensal bacteria preparations can regulate inflammatory responses. nih.gov

In the context of neurodegenerative diseases, preclinical research often utilizes rodent models where neurodegeneration is induced by toxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mimic Parkinson's disease. nih.gov While direct evidence for this compound in these models is not provided, the general approach indicates the types of in vivo systems where such a compound could be tested.

Efficacy Benchmarking against Known Purine-Based Preclinical Agents

To understand the potential of a new compound, its efficacy is often compared to existing agents. In the realm of cancer therapy, purine analogs like 5-Fluorouracil and Fludarabine are common benchmarks.

In one study, novel 6,8,9-trisubstituted purine analogues were synthesized, and two compounds, 5 and 6, exhibited superior cytotoxic activity against liver cancer cells (Huh7) compared to both 5-Fluorouracil and Fludarabine. nih.gov Specifically, compound 6 showed an IC50 value of 14.2 μM against Huh7 cells, which was better than 5-FU (30.6 μM) and Fludarabine (28.4 μM). nih.gov Another study on 6,9-disubstituted purine analogs also reported compounds with potent cytotoxic activities, suggesting their potential to be more effective than existing therapies. researchgate.net

| Compound | Cancer Cell Line | IC50 (μM) | Comparator | Comparator IC50 (μM) | Reference |

| Compound 6 (a 6,8,9-trisubstituted purine analog) | Huh7 (Liver) | 14.2 | 5-Fluorouracil | 30.6 | nih.gov |

| Compound 6 (a 6,8,9-trisubstituted purine analog) | Huh7 (Liver) | 14.2 | Fludarabine | 28.4 | nih.gov |

Computational and Theoretical Chemistry Applications to 6 Chloro 9 Cycloheptyl 9h Purine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-Chloro-9-cycloheptyl-9H-purine. These methods, rooted in quantum mechanics, solve the Schrödinger equation to determine a molecule's electronic structure and energy. wikipedia.orgnih.gov Such calculations are crucial for predicting a range of chemical properties without the need for empirical data.

Detailed research into the purine (B94841) scaffold using quantum chemistry reveals insights into its electronic transitions and reactivity. For the core purine structure, calculations have identified key electronic absorptions, including ππ* and nπ* transitions, which are vital for understanding its spectroscopic properties and photochemical stability. acs.org The most intense absorption is typically ascribed to a ππ* excitation. acs.org

For predicting reactivity, quantum chemical methods can determine properties such as ionization energies, electron affinities, and reaction activation energies. nih.gov Calculations can identify the sites on the this compound molecule that are most susceptible to electrophilic or nucleophilic attack by mapping the electrostatic potential. For instance, the formation of a guanine radical cation, a strong electrophile, and its subsequent reaction with water can be modeled to understand oxidative damage pathways. nih.gov These computational approaches provide a powerful means to predict the metabolic fate and potential reactivity of purine analogs in biological systems.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how molecules like this compound and its derivatives interact with their biological targets, which are often protein kinases.

Studies on various purine analogs have successfully used molecular docking to elucidate their binding modes within the ATP-binding pocket of kinases such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK). nih.govresearchgate.netresearchgate.net For CDK2, docking studies revealed that purine inhibitors form crucial hydrogen bonds with the backbone atoms of key residues in the hinge region, including Glu81, Leu83, and Asp86. nih.gov The anilino group, a common substituent in purine-based inhibitors, often projects into a hydrophobic pocket, enhancing binding affinity. researchgate.net

| Target Protein | Purine Scaffold | Key Interacting Residues | Primary Interaction Type |

|---|---|---|---|

| CDK2 | 2-(4'-Sulfamoylanilino)purine | Asp86, Leu83 | Hydrogen Bond |

| CDK9 | Pyrazolo[1,5-a]pyrimidine | Cys106 | Hydrogen Bond |

| EGFR | 9H-Purine derivatives | Met793 | Hydrogen Bond |

| BTK | 2,6,9-Trisubstituted purine | Met477 | Hydrogen Bond |

| Katanin | Purine-type compounds | Not Specified | Binding Affinity |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. youtube.comnih.gov This technique is essential for assessing the stability of a docked complex and understanding the conformational changes that occur upon ligand binding.

For purine-based inhibitors, MD simulations are typically performed on the protein-ligand complexes predicted by docking. nih.govmdpi.com These simulations, often running for nanoseconds, are used to verify the stability of the binding pose. nih.govmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the course of the simulation suggests that the ligand remains securely in the binding pocket and that the protein structure is not unduly perturbed. acs.org

Further analysis involves calculating the Root Mean Square Fluctuation (RMSF) for individual residues to identify flexible regions of the protein. acs.org MD simulations also provide detailed information on the persistence of hydrogen bonds and other interactions, offering a more accurate picture of the binding dynamics than docking alone. nih.gov By calculating the binding free energy from the simulation trajectory using methods like MM-PBSA, researchers can obtain a more quantitative estimate of the binding affinity, which can be crucial for ranking potential drug candidates. acs.org

| Metric | Description | Implication for Stability/Binding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | A low, stable RMSD value indicates the complex is in equilibrium and the binding pose is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position during the simulation. | Highlights flexible and rigid regions of the protein; can indicate conformational changes upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained and the ligand does not cause unfolding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key, stable hydrogen bond interactions that are critical for binding affinity and specificity. |

| Binding Free Energy (e.g., MM-PBSA) | Calculates the free energy of binding from the simulation trajectory. | Provides a quantitative estimate of binding affinity, useful for ranking different ligands. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.govnih.gov For analogs of this compound, QSAR is a powerful tool for predicting the activity of untested compounds and for guiding the design of more potent molecules.

The process involves building a statistical model using a "training set" of compounds with known activities. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly prevalent. These models generate 3D contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are predicted to increase or decrease biological activity. nih.gov

For purine derivatives targeting CDK2, 3D-QSAR models have been developed with high predictive power, indicated by strong cross-validation coefficients (q²) and external prediction coefficients (r²_pred). nih.gov The resulting contour maps have revealed that electrostatic, hydrophobic, and steric fields play key roles in determining inhibitory potency. nih.gov For instance, a CoMFA map might indicate that a bulky, hydrophobic group is favored at the N9 position, while an electropositive group is disfavored at the C6 position. This information provides clear, actionable guidance for chemists to synthesize the next generation of analogs. researchgate.net

| Target | QSAR Model | Statistical Parameters | Key Structural Insights |

|---|---|---|---|

| CDK2 | CoMFA/CoMSIA | q² = 0.743 - 0.808; r²_pred = 0.990 - 0.991 | Electrostatic, hydrophobic, and steric fields are critical for activity. |

| EGFR | 3D-QSAR | Statistically satisfactory model obtained. | Identified structural characteristics responsible for EGFR inhibition. |

| Melanoma Cell Line SK-MEL-2 | MLR-QSAR | R² = 0.864; Q²_cv = 0.799 | Model helps predict cytotoxic effects of anticancer compounds. |

| Colon Cancer | QSAR | R² = 0.97 | High predictive power for anticancer activity of oxidovanadium(IV) complexes. |

De Novo Design Strategies for Novel this compound Analogs

De novo design strategies leverage the insights gained from other computational methods to create entirely new molecules with desired properties. semanticscholar.orgacs.org This approach goes beyond simple modification of an existing scaffold and aims to build novel inhibitors from the ground up, often using fragment-based methods within the known three-dimensional structure of the target protein. nih.govnih.gov

The process often begins by identifying a core fragment that binds effectively to a key interaction point, such as the hinge region of a protein kinase. nih.govnih.gov Computational tools can then "grow" this fragment by adding new chemical moieties or link different fragments together to occupy adjacent pockets in the active site. The knowledge from QSAR contour maps and docking studies is invaluable here. For example, if a QSAR model for this compound analogs indicates a favorable region for a hydrogen bond donor near the C6 position, a de novo design algorithm can specifically place functional groups like amines or hydroxyls in that vector space.

In studies on purine-based CDK2 inhibitors, insights from 3D-QSAR models and virtual screening were combined to design dozens of novel candidate compounds with high predicted activity (pIC50 > 8). nih.gov This integrated computational approach, which combines an understanding of the target structure, the ligand's binding mode, and the quantitative relationship between structure and activity, is a powerful engine for the discovery of novel and optimized analogs of this compound. researchgate.net

Advanced Analytical Methodologies for the Characterization and Research of 6 Chloro 9 Cycloheptyl 9h Purine

High-Resolution Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are fundamental to the analysis of 6-Chloro-9-cycloheptyl-9H-purine, enabling its separation from reaction mixtures, byproducts, and biological matrices. The choice of technique depends on the specific analytical goal, whether it is routine purity assessment, preparative purification, or quantitative analysis in a complex sample.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of purine (B94841) derivatives. Due to the non-polar cycloheptyl group and the moderately polar purine core, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. nih.govwikipedia.orgwaters.com In RP-HPLC, a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.orgwaters.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase; more non-polar compounds like this compound are retained longer on the column. wikipedia.org

Gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the percentage of the organic solvent), is often employed to achieve optimal separation of purine mixtures with varying polarities. nih.gov Detection is most commonly performed using a UV detector, as the purine ring system has a strong chromophore that absorbs UV light, typically around 265 nm for 6-chloropurine (B14466) derivatives. google.comnist.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at much higher pressures, leading to dramatically increased resolution, sensitivity, and speed of analysis. nih.govchromatographyonline.com A single UPLC analysis can often be completed in under 10 minutes, a fraction of the time required for a standard HPLC run. nih.gov This high-throughput capability is particularly advantageous in metabolomics studies and for screening large libraries of compounds. nih.gov When coupled with mass spectrometry (UPLC-MS), it becomes an exceptionally powerful tool for quantifying and identifying purine metabolites in complex biological samples. nih.govnih.govmdpi.com

Table 1: Typical HPLC/UPLC Conditions for Purine Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Mode | Reversed-Phase | nih.govwikipedia.org |

| Stationary Phase (Column) | C18 (Octadecylsilane) | waters.comnih.gov |

| Mobile Phase A | Water or aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid) | wikipedia.org |

| Mobile Phase B | Acetonitrile or Methanol | wikipedia.orgwaters.com |

| Elution | Gradient Elution | nih.gov |

| Detection | UV-Vis (typically ~265 nm) | google.com |

| UPLC Advantage | Higher resolution, speed, and sensitivity | nih.govchromatographyonline.com |

Gas Chromatography (GC) is another powerful separation technique, but its application to purine derivatives like this compound is less direct than HPLC. The inherent polarity and low volatility of the purine ring system prevent it from being readily analyzed by GC without chemical modification. semanticscholar.orgresearchgate.net Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. semanticscholar.orgyoutube.com

Common derivatization strategies for compounds containing N-H groups, like the purine core, include silylation or acylation. semanticscholar.org For instance, reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. Another approach involves alkylation; for example, 6-mercaptopurine, a related compound, has been derivatized with trimethylanilinium hydroxide (B78521) for GC analysis. nih.gov More recently, ethyl chloroformate has been proposed as an effective derivatizing reagent for purines and pyrimidines, allowing for their separation on common GC columns like the HP-5. semanticscholar.orgresearchgate.net

Once derivatized, the compound can be separated based on its boiling point and interaction with the GC column's stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (GC-MS). nih.gov While requiring an extra sample preparation step, GC-MS can provide excellent separation efficiency and detailed mass spectral data for identification.

Spectroscopic Techniques for Structural Elucidation of Research Samples

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound. Each method provides a unique piece of the structural puzzle, and together they allow for a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netnih.gov

¹H NMR: A ¹H NMR spectrum of this compound would show distinct signals for the two protons on the purine ring (H-2 and H-8) and a complex set of signals for the protons of the cycloheptyl group. The chemical shifts (δ) of the purine protons are typically found in the downfield region (δ 8-9 ppm). chemicalbook.com The signals for the cycloheptyl protons would appear further upfield, with their multiplicity and integration providing information on their connectivity and number.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the five carbons of the purine core and the seven carbons of the cycloheptyl ring. nih.govnih.gov The chemical shifts are indicative of the carbon's hybridization and electronic environment.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insights into the electronic structure of the nitrogen-rich purine ring. nih.govresearchgate.net The chemical shifts of the four nitrogen atoms can help confirm the N-9 substitution pattern and provide data for theoretical and computational studies. nih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| H-2 | ¹H | ~8.5 - 8.8 | chemicalbook.commdpi.com |

| H-8 | ¹H | ~8.3 - 8.7 | chemicalbook.commdpi.com |

| Cycloheptyl-H (N-CH) | ¹H | ~4.5 - 5.0 | rsc.org |

| Cycloheptyl-H (other) | ¹H | ~1.5 - 2.5 | rsc.org |

| C-2 | ¹³C | ~152 - 154 | nih.govmdpi.com |

| C-4 | ¹³C | ~151 - 153 | nih.govmdpi.com |

| C-5 | ¹³C | ~130 - 132 | nih.govmdpi.com |

| C-6 | ¹³C | ~150 - 152 | nih.govmdpi.com |

| C-8 | ¹³C | ~144 - 146 | nih.govmdpi.com |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netpsu.edu It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to deduce the elemental formula. rsc.org

The real power of MS in structural elucidation comes from tandem mass spectrometry (MS/MS). nih.gov In an MS/MS experiment, the molecular ion of the compound is selected, fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern is like a molecular fingerprint, providing crucial information about the compound's structure. youtube.comlibretexts.orglibretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the cycloheptyl group from the purine ring and the fragmentation of the purine core itself. nih.gov

In the context of research, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolomics. chromatographyonline.commdpi.comnih.gov This technique allows for the separation, identification, and quantification of metabolites from complex biological samples. nih.gov If this compound were used in a biological study, LC-MS/MS would be the method of choice to track its fate, identify its metabolic products, and understand its impact on endogenous purine metabolic pathways. nih.govresearchgate.netpsu.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information.

UV-Vis Spectroscopy: This technique measures the absorption of UV and visible light by a molecule. It is particularly useful for compounds containing chromophores (light-absorbing groups). The fused aromatic system of the purine ring is a strong chromophore. 6-Chloropurine, the core of the target molecule, exhibits a characteristic maximum absorption (λmax) at approximately 265 nm. google.comnist.gov This property is widely used for the detection and quantification of purine derivatives in HPLC analysis.

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). The resulting spectrum provides information about the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=N and C=C bonds within the purine ring, and the C-Cl bond. While the IR spectrum of a complex molecule can be difficult to interpret fully, it serves as a valuable fingerprint for confirming the identity of a synthesized compound by comparing it to a reference spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the creation of an electron density map, from which the positions of the individual atoms can be determined.

Should crystallographic data for this compound become available, it would likely be presented in a format similar to the hypothetical table below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 109.23 |

| γ (°) | 90 |

| Volume (ų) | 1278.9 |

This data would provide a definitive structural fingerprint of the molecule, crucial for structure-activity relationship studies and for understanding its physical and chemical properties.

Thermoanalytical Techniques for Thermal Stability and Decomposition Pathway Analysis in Research Contexts

Thermoanalytical techniques are a suite of methods that measure the physical and chemical properties of a substance as a function of temperature or time. These techniques are critical in research for determining the thermal stability, decomposition profile, and phase transitions of a compound. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide key insights into its behavior at elevated temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This information reveals the temperatures at which the compound decomposes and the extent of mass loss at each stage.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

If a thermoanalytical study were to be conducted on this compound, the findings could be summarized in a table like the one below.

Hypothetical Thermoanalytical Data for this compound

| Analytical Technique | Observation | Temperature Range (°C) |

|---|---|---|

| TGA | Onset of Decomposition | 250 - 270 |

| TGA | Major Mass Loss | 270 - 400 |

| DSC | Melting Point | 150 - 155 |

This information would be vital for understanding the compound's thermal limitations, which is important for storage, handling, and formulation in a research setting. The decomposition pathway could be further elucidated by coupling these techniques with mass spectrometry or Fourier-transform infrared spectroscopy to identify the gaseous products evolved during decomposition.

Future Directions and Emerging Research Avenues for 6 Chloro 9 Cycloheptyl 9h Purine

Development of Next-Generation Synthetic Strategies and High-Throughput Synthesis

The foundation of exploring novel purine (B94841) derivatives lies in the efficiency and versatility of their synthesis. Traditional methods for preparing 6-chloropurines often involve the chlorination of hypoxanthine (B114508) using reagents like phosphorus oxychloride. acs.orggoogle.comgoogle.com While effective, these methods can require harsh conditions. Modern synthetic chemistry is trending towards more efficient, safer, and diverse strategies applicable to high-throughput synthesis, which is crucial for building large libraries of compounds for screening.

Recent advancements have introduced novel approaches to purine synthesis. One such method involves using bis(trichloromethyl)carbonate as a chlorinating agent in an organic solvent, which offers a different pathway to 6-chloropurine (B14466) intermediates. patsnap.com Another innovative strategy is the direct arylation of 6-chloropurines, allowing for the single-step synthesis of C6-aryl-substituted purine analogues, which complements classical cross-coupling reactions. nih.gov

A significant challenge in purine chemistry is achieving regioselectivity, as alkylation can occur at different nitrogen atoms of the purine ring, typically yielding a mixture of N7 and N9 isomers. mdpi.comacs.org A recently developed method addresses this by using N-trimethylsilylated purines and a tin tetrachloride (SnCl4) catalyst to achieve direct and regioselective introduction of tert-alkyl groups at the N7 position, a previously underexplored area. acs.orgnih.gov This level of control is paramount for systematically studying structure-activity relationships (SAR). For the synthesis of 9-substituted purines like 6-Chloro-9-cycloheptyl-9H-purine, methods often start from 6-chloropurine and introduce the cycloalkyl group via alkylation. nih.govnih.govsigmaaldrich.com

The development of late-stage functionalization techniques is also a key area of focus. These methods allow for the modification of a common purine core at a late step in the synthetic sequence, enabling the rapid generation of a diverse library of analogs. This is particularly valuable for exploring the chemical space around a lead compound like this compound. researchgate.net Such strategies are essential for high-throughput synthesis platforms used in modern drug discovery to efficiently produce and test thousands of derivatives.

| Synthetic Method | Starting Material | Key Reagents/Catalysts | Primary Product Type | Key Advantages | Citation |

| Phosphorus Oxychloride Chlorination | Hypoxanthine | POCl₃, Dimethylaniline | 6-Chloropurine | Established, good yield | acs.orggoogle.comgoogle.com |

| BTC Chlorination | Hypoxanthine | Bis(trichloromethyl)carbonate (BTC), Organic Amine | 6-Chloropurine | Alternative to POCl₃ | patsnap.com |

| Direct Arylation | 6-Chloropurine | Activated Aromatics, AlCl₃ | C6-Aryl-Substituted Purines | Single-step, complementary to coupling reactions | nih.gov |

| Regioselective N7-Alkylation | 6-Substituted Purines | N-trimethylsilylated purine, tert-Alkyl Halide, SnCl₄ | N7-tert-Alkyl Purines | High regioselectivity for N7 position | acs.orgnih.gov |

| Late-Stage Functionalization (SNAr) | 6-Chloro-2-fluoropurine | Various Alcohols/Amines | 6-Alkoxy/Amino-2-substituted Purines | Efficient for library generation with diverse O6/N2 groups | researchgate.net |

Exploration of Novel Biological Targets and Signaling Pathways

The 6-chloropurine scaffold is a versatile pharmacophore known to interact with a wide range of biological targets, leading to various therapeutic effects. nih.gov Derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents. nih.govmedchemexpress.comresearchgate.net The future exploration for this compound and related compounds involves identifying novel biological targets and elucidating their impact on cellular signaling pathways.

Historically, 6-chloropurine has been studied for its antitumor properties and its role as an inhibitor of enzymes like xanthine (B1682287) oxidase. medchemexpress.comaacrjournals.org More recent research has expanded the scope to include a variety of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, various 2,6,9-trisubstituted purine derivatives have been developed as potent inhibitors of oncogenic kinases such as Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3-ITD), all of which are key targets in leukemia. imtm.cznih.gov The substitution at the N9 position, such as the cycloheptyl group in this compound, is known to significantly modulate the activity and selectivity of these kinase inhibitors. imtm.cz

Furthermore, 6-chloropurine nucleoside analogs have been investigated for their antiviral activity, including against SARS-CoV, where the 6-chloro moiety was deemed important for efficacy. nih.gov Another emerging area of research is the interaction of these compounds with cellular metabolism. For example, 9-norbornyl-6-chloropurine, a carbocyclic analog, was found to exert its antileukemic effect by depleting cellular glutathione (B108866) (GSH) levels, thereby affecting the activity of several GSH-dependent enzymes. nih.gov This highlights a novel mechanism of action that could be explored for other 6-chloropurine derivatives.

The exploration of these targets will be facilitated by advanced chemical biology techniques, including proteomics and chemoproteomics, to identify direct binding partners of this compound within the cell, thus revealing novel mechanisms and potential therapeutic applications.

| Compound/Derivative Class | Biological Target/Pathway | Therapeutic Area | Key Findings | Citation |

| 6-Chloropurine | Xanthine Oxidase, Nucleic Acid Biosynthesis | Cancer, Metabolic Disorders | Inhibits xanthine oxidase; slight inhibition of nucleic acid synthesis. | aacrjournals.org |

| 6-Chloropurine Nucleoside Analogues | Viral Polymerases (presumed) | Antiviral (SARS-CoV) | The 6-chloro group is important for antiviral activity. | nih.gov |

| 2,6,9-Trisubstituted Purines | Bcr-Abl, BTK, FLT3-ITD Kinases | Leukemia | N9 substitution modulates kinase inhibitory activity and selectivity. | nih.gov |

| 2,7,9-Trisubstituted 8-Oxopurines | FLT3, Cyclin-Dependent Kinases (CDKs) | Leukemia | N9-cycloalkyl groups (cyclopentyl, cycloheptyl) contribute to potent FLT3 inhibition. | imtm.cz |

| 9-Norbornyl-6-chloropurine (NCP) | Glutathione (GSH) Metabolism | Leukemia | Induces GSH depletion in tumor cells, leading to cytotoxicity. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Purine Research for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and purine research is no exception. arxiv.org These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, thereby accelerating the design-synthesize-test cycle. nih.govresearchgate.net

For a scaffold like this compound, AI/ML can be applied in several key areas:

Target Identification and Validation: AI algorithms can analyze multi-omics data (genomics, proteomics, metabolomics) to identify and validate novel biological targets for purine derivatives. researchgate.netarxiv.org For example, ML models have successfully identified the purine metabolism pathway as a key differentiator in gout pathogenesis from gut microbiome data. hcplive.com

Virtual Screening and Hit Identification: ML-enhanced quantitative structure-activity relationship (QSAR) models can screen virtual libraries of millions of purine compounds to predict their biological activity against a specific target. arxiv.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new purine-based molecules optimized for desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These models can explore a vast chemical space to propose innovative structures that human chemists might not have conceived. researchgate.netarxiv.org

Lead Optimization: During lead optimization, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to guide the modification of a lead compound like this compound to improve its drug-like characteristics. arxiv.org

The application of these AI/ML techniques will enable a more rational and efficient exploration of the chemical space around the 6-chloropurine scaffold, leading to the faster discovery of next-generation therapeutic agents. arxiv.org

Collaborative Research Initiatives in Purine Chemical Biology and Preclinical Innovation

The complexity of modern drug discovery necessitates a collaborative approach, bringing together experts from academia, industry, and government institutions. For specialized areas like purine chemical biology, collaborative initiatives are crucial for advancing preclinical innovation.

These collaborations can take several forms:

Academic-Industry Partnerships: Pharmaceutical companies often collaborate with academic labs that have deep expertise in specific target biology or synthetic chemistry. This synergy allows for the translation of basic research discoveries into tangible drug development programs.

Research Consortia: Multi-institutional consortia can tackle large-scale challenges, such as building comprehensive libraries of purine derivatives or developing standardized assays for screening. These efforts pool resources and expertise to achieve goals that would be unattainable for a single research group.

Open Science and Data Sharing: Platforms like ChEMBL, a manually curated database of bioactive molecules, are vital for the research community. ebi.ac.uk By providing open access to chemical and biological data, these resources enable researchers worldwide to build upon existing knowledge, avoid duplicating efforts, and develop new hypotheses. The establishment of universal standards for chemical nomenclature by organizations like the International Union of Pure and Applied Chemistry (IUPAC) is also fundamental to effective global collaboration. wikipedia.org

National and International Resources: Access to large-scale facilities, such as synchrotron radiation sources for structural biology, is often managed through national or international programs that foster collaboration among researchers. wikipedia.org

For a compound like this compound, future development will likely depend on such collaborative networks. Sharing synthetic protocols, biological data, and computational models within these frameworks will be essential to fully explore its therapeutic potential and accelerate its path from the laboratory to preclinical and potentially clinical evaluation.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-9-cycloheptyl-9H-purine?

A typical method involves nucleophilic substitution at the purine C6 position. For example, 6-chloropurine derivatives can react with cycloheptylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C). Reaction progress is monitored via TLC or HPLC, followed by purification using column chromatography (hexane/EtOAc gradients) . Advanced analogs may employ cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups .

Q. Which analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms molecular structure and purity by analyzing proton environments and carbon backbone .

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns .

- X-ray crystallography (using SHELX software) resolves 3D molecular geometry and confirms cycloheptyl substitution .

- HPLC assesses purity (>95% recommended for biological assays) .

Q. How should researchers handle solubility and stability challenges with this compound?

The compound’s solubility varies with substituents. Chlorinated purines are typically soluble in DMSO, DMF, or dichloromethane but may require sonication. Stability tests under varying pH (e.g., 4–10) and temperatures (e.g., 25°C vs. 4°C) are critical. Store lyophilized samples in inert atmospheres (-20°C) to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound derivatives?

Use design of experiments (DoE) to test variables:

- Catalyst loading : Pd(PPh₃)₄ (0.05–0.2 mmol) in cross-coupling reactions .

- Solvent systems : Compare toluene (reflux) vs. THF (room temperature) for nucleophilic substitutions.

- Base selection : K₂CO₃ vs. Cs₂CO₃ for deprotonation efficiency .

- Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

High-resolution X-ray diffraction data (λ = 0.71073 Å) collected at 100 K can resolve bond-length discrepancies. Refinement via SHELXL integrates anisotropic displacement parameters and validates H-atom positions. Twinning or disorder in the cycloheptyl group may require iterative refinement cycles .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions)?

Q. How does the chloro substituent influence the compound’s stability under physiological conditions?

The electron-withdrawing chloro group increases susceptibility to hydrolysis. Accelerated stability testing (40°C/75% RH) over 14 days monitors degradation via LC-MS. Buffered solutions (PBS, pH 7.4) at 37°C simulate in vivo conditions. Replace chlorine with fluorine or methoxy groups to enhance stability if needed .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.